molecular formula C17H17NO4 B8521962 1-(Benzyloxy)-2-methoxy-4-(2-nitroprop-1-en-1-yl)benzene CAS No. 321125-48-8

1-(Benzyloxy)-2-methoxy-4-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B8521962
Key on ui cas rn: 321125-48-8
M. Wt: 299.32 g/mol
InChI Key: WNVPWPSALZVHTN-UHFFFAOYSA-N
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Patent
US06762321B2

Procedure details

4.02 g (55.0 mmol) of butylamine was added dropwise to a mixture of 12.1 g (50.0 mmol) of 4-benzyloxy-3-methoxybenzaldehyde, 5.63 g (75.0 mmol) of nitroethane and 120 ml of acetic acid and refluxed for 5 hours by heating. The reaction mixture was cooled and extracted with ethyl acetate, washed with saturated brine, dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=4:1) to give 2.70 g of 1-benzyloxy-2-methoxy-4-(2-nitropropenyl)benzene.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N)CCC.[CH2:6]([O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][C:15]=1[O:22][CH3:23])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[N+:24]([CH2:27][CH3:28])([O-:26])=[O:25]>C(O)(=O)C>[CH2:6]([O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:27]([N+:24]([O-:26])=[O:25])[CH3:28])=[CH:16][C:15]=1[O:22][CH3:23])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)OC
Name
nitroethane
Quantity
5.63 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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